molecular formula C10H18O B1616370 Myrtanol CAS No. 514-99-8

Myrtanol

Cat. No.: B1616370
CAS No.: 514-99-8
M. Wt: 154.25 g/mol
InChI Key: LDWAIHWGMRVEFR-NPPUSCPJSA-N
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Preparation Methods

Myrtanol can be synthesized through several methods. One common synthetic route involves the hydroboration-oxidation of beta-pinene . This process includes the following steps:

Comparison with Similar Compounds

Myrtanol is similar to other monoterpenoids, such as borneol, camphor, geraniol, pinene, and thymol . this compound is unique due to its specific combination of biological activities and its potential for chemical modification to enhance its therapeutic properties . Some similar compounds include:

    Borneol: Known for its analgesic and anti-inflammatory properties.

    Camphor: Used for its antispasmodic and vasodilating effects.

    Geraniol: Exhibits antifungal and antibacterial activities.

    Pinene: Known for its antioxidant and anti-inflammatory properties.

    Thymol: Exhibits antimicrobial and antioxidant activities.

This compound’s unique combination of properties and its potential for chemical modification make it a valuable compound for various scientific research applications.

Properties

CAS No.

514-99-8

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

[(1S,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methanol

InChI

InChI=1S/C10H18O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9,11H,3-6H2,1-2H3/t7?,8-,9-/m0/s1

InChI Key

LDWAIHWGMRVEFR-NPPUSCPJSA-N

Isomeric SMILES

CC1([C@H]2CCC([C@@H]1C2)CO)C

SMILES

CC1(C2CCC(C1C2)CO)C

Canonical SMILES

CC1(C2CCC(C1C2)CO)C

514-99-8

Origin of Product

United States

Synthesis routes and methods

Procedure details

(+)-β-pinene (113) (36.6 g; 0.27 mol) was dissolved in THF (100 ml) and cooled down to 0° C. BH3.DMS in THF (2 M; 47.3 ml) was added drop wise. The reaction mixture was stirred for 0.5 h. Ethanol (90 ml) was added. 1 M NaOH (aq) (95 ml) was added. The reaction mixture was cooled to 0° C. 33 ml 30% H2O2 was added drop wise while the temperature was not allowed to rise above 35° C. The reaction mixture was refluxed for 1 h and poured into water (1 l). The solution was extracted with TBME. The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated to dryness. Remaining α-pinene was distilled off using Kugelrohr distillation (8-12 mbar; 50-60° C.), giving 38.6 g (0.25 mol, yield=93%) of (+)-cis-myrtanol (14) as a colourless oil.
Quantity
36.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
47.3 mL
Type
solvent
Reaction Step Two
Name
Quantity
95 mL
Type
reactant
Reaction Step Three
Name
Quantity
33 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Quantity
90 mL
Type
solvent
Reaction Step Six
Name
(+)-cis-myrtanol
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Myrtanol
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Myrtanol
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Myrtanol
Reactant of Route 5
Myrtanol
Reactant of Route 6
Myrtanol

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